Dopaquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor Molecule:

Dopaquinone is formed through the oxidation of L-tyrosine by the enzyme tyrosinase. This reaction serves as the initial step in the melanogenesis pathway, making dopaquinone a vital precursor molecule for melanin synthesis .

Branching Point:

Dopaquinone acts as a branching point, dictating the type of melanin produced. It can undergo two main pathways:

- Eumelanin Pathway: In the absence of thiol compounds like cysteine and glutathione, dopaquinone undergoes a series of reactions, ultimately leading to the formation of eumelanin, the brown-to-black pigment responsible for skin, hair, and eye color .

- Pheomelanin Pathway: When thiol compounds are present, dopaquinone reacts with them, leading to the production of pheomelanin, the yellow-to-reddish-brown pigment found in individuals with lighter hair and skin tones .

Research Significance:

Understanding the role of dopaquinone in melanogenesis is crucial for various scientific research areas, including:

- Skin Cancer: Studying how dopaquinone levels and interactions influence melanin production can help researchers develop strategies for preventing and treating skin cancer .

- Cosmetics and Dermatology: Research on dopaquinone and its impact on melanogenesis is vital for developing safe and effective skin lightening and tanning products .

- Neurodegenerative Diseases: Recent studies suggest that dopaquinone modifications on protein tyrosine residues might be potential biomarkers for neurodegenerative diseases like Parkinson's and Alzheimer's .

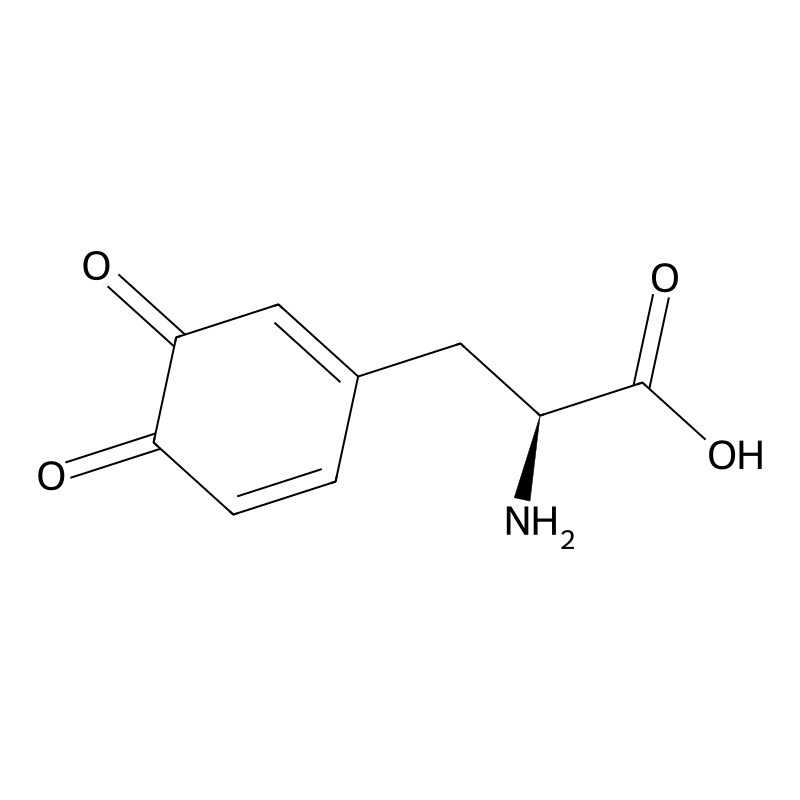

Dopaquinone, also known as L-dopaquinone or o-dopaquinone, is a highly reactive compound that plays a crucial role in the biosynthesis of melanin. It is a metabolite of L-DOPA (L-dihydroxyphenylalanine) and is formed through the enzymatic action of tyrosinase, which catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone. The molecular formula of dopaquinone is C₉H₉NO₄, with a molecular weight of approximately 195.17 g/mol . This compound features an ortho-quinone structure, making it neurotoxic and reactive with various biological molecules .

Dopaquinone's primary function lies in melanin production. Within melanocytes, dopaquinone reacts with cysteine or undergoes rearrangement to form intermediates that eventually polymerize into melanin pigments [, ]. The type of melanin formed (pheomelanin or eumelanin) depends on the availability of cysteine and the specific enzymatic pathway involved. Melanin plays a vital role in protecting the skin from harmful ultraviolet radiation.

Dopaquinone participates in several key reactions during melanin biosynthesis:

- Formation from L-DOPA:

- Conversion to Leucodopachrome:

- Formation of Melanin:

Dopaquinone has significant biological implications:

- Melanogenesis: It is a critical precursor in the production of melanin, influencing skin and hair pigmentation.

- Neurotoxicity: Due to its reactive nature, dopaquinone can contribute to oxidative stress and has been associated with neurodegenerative diseases such as Parkinson's disease .

- Metabolic Disorders: Elevated levels of dopaquinone are linked to various metabolic disorders, including transient tyrosinemia and alkaptonuria .

Dopaquinone can be synthesized through several methods:

- Enzymatic Oxidation:

- The most common method involves the enzymatic oxidation of L-tyrosine or L-DOPA using tyrosinase.

- Chemical Synthesis:

- Dopaquinone can also be synthesized chemically through oxidation reactions involving phenolic compounds in the presence of oxidizing agents.

- Photochemical Methods:

- Some studies have explored photochemical methods for synthesizing dopaquinone from appropriate precursors under UV light conditions.

Dopaquinone has various applications:

- Cosmetics: It is utilized in formulations for skin pigmentation and tanning products due to its role in melanin production.

- Pharmaceuticals: Research is ongoing into its potential therapeutic effects, particularly concerning neurodegenerative diseases.

- Biochemical Research: Dopaquinone serves as a model compound for studying quinonoid chemistry and its biological implications.

Studies investigating the interactions of dopaquinone include:

- Protein Interactions: Dopaquinone can react with thiol groups in proteins, leading to modifications that may affect protein function.

- Neurotoxicity Studies: Research has focused on how dopaquinone interacts with neuronal cells, contributing to oxidative stress and cell death pathways associated with neurodegenerative conditions .

Dopaquinone shares structural similarities with other compounds involved in melanin biosynthesis and related pathways. Below are some comparable compounds:

| Compound Name | Structure Type | Role in Melanin Biosynthesis | Unique Features |

|---|---|---|---|

| L-Tyrosine | Amino Acid | Precursor for L-DOPA | Essential amino acid |

| L-DOPA | Amino Acid | Precursor for dopaquinone | Neurotransmitter precursor |

| Dopachrome | Quinonoid | Intermediate in melanin synthesis | Orange-red pigment |

| Leucodopachrome | Quinonoid | Intermediate leading to eumelanin | Forms from dopaquinone |

Dopaquinone's uniqueness lies in its highly reactive ortho-quinone structure, which distinguishes it from other compounds that participate in similar metabolic pathways while also contributing significantly to neurotoxicity and pigmentation processes .

Dopaquinone (C~9~H~9~NO~4~), also known as o-dopaquinone or L-dopaquinone, is an organic compound belonging to the class of L-α-amino acid derivatives and ortho-quinones. Its systematic IUPAC name is (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid, reflecting its chiral center at the second carbon and the ortho-quinone functional group. The molecule’s structure features a cyclohexadienedione ring conjugated with an alanine side chain, making it highly reactive due to the electron-deficient quinone moiety.

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C~9~H~9~NO~4~ | |

| Molecular Weight | 195.17 g/mol | |

| Optical Activity | L-configuration | |

| CAS Registry Number | 25520-73-4 | |

| Solubility | Slightly soluble in water |

Dopaquinone is classified as a human and mouse metabolite and plays a pivotal role in melanin biosynthesis pathways. Its reactivity stems from the ortho-quinone group, which participates in redox reactions and nucleophilic additions, particularly with thiol-containing molecules like cysteine.

Historical Context of Dopaquinone Research

The study of dopaquinone began in the early 20th century with investigations into melanin synthesis. Key milestones include:

- 1928: Raper’s foundational work on tyrosine oxidation pathways identified dopaquinone as an intermediate in melanogenesis.

- 1948: Mason expanded the Raper-Mason pathway, elucidating dopaquinone’s role in converting tyrosine to melanin via enzymatic oxidation.

- 2000s: Advanced techniques like pulse radiolysis revealed dopaquinone’s transient nature and its kinetic behavior in mixed melanogenesis. For example, studies showed dopaquinone reacts with cysteine within 1 μs to form cysteinyldopas, directing pigment synthesis toward pheomelanin.

- 2010s: Connections between dopaquinone accumulation and neurodegenerative diseases, such as Parkinson’s, emerged. Chronic exposure to dopaquinone derivatives in L-DOPA-treated patients was linked to neurotoxicity.

This historical progression underscores dopaquinone’s dual role as a biochemical linchpin and a mediator of pathological processes.

Significance in Biochemistry and Molecular Biology

Dopaquinone is indispensable in melanogenesis, the process governing skin, hair, and eye pigmentation. Its biochemical significance is multifaceted:

Role in Melanin Biosynthesis

- Eumelanin Pathway: In melanocytes, tyrosine is oxidized by tyrosinase to L-DOPA, which is further oxidized to dopaquinone. Without thiols, dopaquinone cyclizes to form cyclodopa, leading to dopachrome and eventually eumelanin polymers.

- Pheomelanin Pathway: In the presence of cysteine, dopaquinone forms 5-S-cysteinyldopa, which polymerizes into pheomelanin. The ratio of eumelanin to pheomelanin depends on cysteine availability and tyrosinase activity.

Regulatory Mechanisms

- Tyrosinase Activity: As the rate-limiting enzyme, tyrosinase controls dopaquinone production, with its activity modulated by pH, metal ions, and genetic factors.

- Dopachrome Tautomerase (Dct): This enzyme shifts melanin synthesis toward 5,6-dihydroxyindole-2-carboxylic acid (DHICA), altering polymer properties.

Broader Implications

- Neurological Research: Dopaquinone derivatives, such as dopachrome, are implicated in Parkinson’s disease pathology due to their oxidative stress-inducing properties.

- Food Science: Enzymatic browning in fruits and vegetables involves dopaquinone formation from tyrosine, impacting food quality.

Key Biochemical Reactions

$$\text{Tyrosine} \xrightarrow{\text{Tyrosinase}} \text{L-DOPA} \xrightarrow{\text{Tyrosinase}} \text{Dopaquinone}$$$$\text{Dopaquinone} + \text{Cysteine} \rightarrow \text{5-S-Cysteinyldopa} \xrightarrow{\text{Oxidation}} \text{Pheomelanin}$$$$\text{Dopaquinone} \xrightarrow{\text{Cyclization}} \text{Cyclodopa} \xrightarrow{\text{Redox}} \text{Dopachrome} \rightarrow \text{Eumelanin}$$

Dopaquinone, also known as L-dopaquinone or ortho-dopaquinone, is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol [1] [2]. The compound features a distinctive 3,4-dioxocyclohexa-1,5-dien-1-yl group attached to an amino acid backbone [3]. Structurally, dopaquinone consists of a six-membered ring with two adjacent carbonyl groups (C=O) at positions 3 and 4, forming an ortho-quinone structure, connected to a propanoic acid side chain with an amino group at the alpha position [1] [4].

The molecular composition of dopaquinone includes 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms [2] [3]. The spatial arrangement of these atoms creates a chiral molecule with one stereocenter at the alpha carbon of the amino acid portion [1]. The compound exists in the (S)-configuration at this stereocenter, which is denoted in its systematic name: (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid [4] .

The structural features of dopaquinone can be summarized in the following table:

| Structural Feature | Description |

|---|---|

| Molecular Formula | C9H9NO4 |

| Average Molecular Weight | 195.17 g/mol |

| Monoisotopic Mass | 195.053158 g/mol |

| Functional Groups | Ortho-quinone, carboxylic acid, primary amine |

| Stereochemistry | (S)-configuration at alpha carbon |

| Ring System | 3,4-dioxocyclohexa-1,5-diene |

| Side Chain | 2-amino-propanoic acid |

The compound's structure is characterized by the presence of a conjugated system within the dioxocyclohexa-1,5-diene ring, which contributes significantly to its chemical reactivity and spectroscopic properties [1] [6]. This conjugated system, combined with the ortho-quinone moiety, makes dopaquinone highly reactive toward nucleophiles, particularly in biological systems [3] .

L-Dopaquinone as an L-Phenylalanine Derivative

L-Dopaquinone is classified as an L-phenylalanine derivative in which the phenyl group of L-phenylalanine is replaced by a 3,4-dioxocyclohexa-1,5-dien-1-yl group [11] [8]. This structural relationship is fundamental to understanding the compound's origin and biochemical significance. The transformation from L-phenylalanine to L-dopaquinone involves multiple enzymatic steps in biological systems, including hydroxylation and oxidation reactions [9] [10].

The pathway from L-phenylalanine to L-dopaquinone typically proceeds through L-tyrosine and L-3,4-dihydroxyphenylalanine (L-DOPA) intermediates [14] [12]. L-Tyrosine is formed by the hydroxylation of L-phenylalanine at the para position of the phenyl ring, followed by a second hydroxylation at the meta position to form L-DOPA [12] [14]. L-DOPA then undergoes oxidation to form L-dopaquinone, a reaction catalyzed by the enzyme tyrosinase in biological systems [10] [16].

The structural relationship between L-dopaquinone and L-phenylalanine is evident in their shared amino acid backbone [11]. Both compounds contain the 2-amino-3-phenylpropanoic acid structure, with the key difference being the nature of the aromatic ring [8]. In L-phenylalanine, this is a simple phenyl group, while in L-dopaquinone, it is a 3,4-dioxocyclohexa-1,5-dien-1-yl group resulting from the oxidation of the catechol moiety in L-DOPA [11] [14].

This structural derivation has significant implications for the compound's chemical properties and reactivity [9]. The replacement of the phenyl group with the dioxocyclohexa-1,5-dien-1-yl group introduces carbonyl functionalities that make L-dopaquinone much more electrophilic than L-phenylalanine [10] [16]. This enhanced electrophilicity is central to L-dopaquinone's role in various biochemical processes, particularly in the formation of melanin pigments [9] [14].

The amino acid nature of L-dopaquinone is also reflected in its ability to exist in zwitterionic forms under appropriate pH conditions, similar to other amino acids including its precursor L-phenylalanine [2] [8]. This property influences its solubility, acid-base behavior, and interactions with biological macromolecules [11] [16].

Physical and Chemical Properties

Dopaquinone exhibits distinctive physical and chemical properties that are largely influenced by its unique molecular structure, particularly the presence of the ortho-quinone moiety and the amino acid side chain [1] [3]. These properties play crucial roles in determining the compound's behavior in both chemical reactions and biological systems [4] .

Physical Properties

Dopaquinone is a solid compound at room temperature with a characteristic appearance [2]. Although specific melting and boiling point data for dopaquinone are limited in the literature, the compound is known to decompose at elevated temperatures rather than undergoing a clean phase transition [17] [4]. This thermal instability is common among quinones with additional functional groups [3].

The solubility profile of dopaquinone is complex and pH-dependent [33] [34]. The compound shows slight solubility in water, with enhanced solubility in acidic conditions due to protonation of the amino group [33] [16]. In organic solvents, dopaquinone exhibits varying degrees of solubility depending on the solvent's polarity and hydrogen-bonding capabilities [4] [34].

Chemical Properties

The chemical reactivity of dopaquinone is dominated by the ortho-quinone structure, which makes it highly electrophilic and susceptible to nucleophilic attack [3] [19]. This reactivity is central to the compound's role in various biological processes, particularly melanin biosynthesis [10] [9].

One of the most significant chemical properties of dopaquinone is its high reactivity toward nucleophiles, especially thiols and amines [10] [19]. In biological systems, dopaquinone readily reacts with cysteine to form cysteinyldopa, a key intermediate in pheomelanin synthesis [19] [29]. In the absence of such nucleophiles, dopaquinone can undergo intramolecular cyclization to form leucodopachrome, which is subsequently oxidized to dopachrome in the eumelanin synthesis pathway [19] [10].

Dopaquinone also participates in redox reactions, serving as an oxidizing agent capable of accepting electrons from various reducing agents [28] [38]. This property is evident in its ability to oxidize dihydroxyindole (DHI) to indole-5,6-quinone in melanin biosynthesis, with a rate constant of approximately 1.4 × 10^6 M^-1 s^-1 [28].

The stability of dopaquinone is highly pH-dependent [34] [35]. The compound is relatively stable at pH values below 4 but becomes increasingly unstable as the pH rises [34]. At neutral pH, dopaquinone rapidly undergoes various reactions, including cyclization and nucleophilic addition, with a half-life on the order of minutes [35] [34].

The following table summarizes the key physical and chemical properties of dopaquinone:

| Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Solubility | Slightly soluble in water; solubility enhanced in acidic conditions |

| Reactivity | Highly reactive toward nucleophiles (thiols, amines); participates in redox reactions |

| Stability | pH-dependent; relatively stable at pH < 4; unstable at neutral and alkaline pH |

| Redox Potential | Acts as an oxidizing agent in biological systems |

| Cyclization | Undergoes intramolecular cyclization in the absence of external nucleophiles |

These physical and chemical properties collectively contribute to dopaquinone's biological significance, particularly in melanin biosynthesis and related processes [10] [19].

Spectroscopic Characteristics

Dopaquinone exhibits distinctive spectroscopic characteristics that are valuable for its identification, quantification, and structural analysis [19] [22]. These spectroscopic properties arise from the compound's unique molecular structure, particularly the ortho-quinone moiety and the conjugated diene system [1] [19].

UV-Visible Spectroscopy

In UV-visible spectroscopy, dopaquinone displays characteristic absorption bands that reflect its electronic structure [19] [23]. The compound typically shows strong absorption in the near-UV region, with a prominent band around 390-400 nm attributed to the n→π* transitions of the carbonyl groups in the ortho-quinone moiety [19]. Additional absorption bands in the 250-300 nm range correspond to π→π* transitions in the conjugated system [23] [19].

The UV-visible spectrum of dopaquinone is sensitive to pH changes, with shifts in absorption maxima observed under different pH conditions [19] [35]. This pH-dependence can be attributed to protonation/deprotonation events affecting the electronic distribution within the molecule [35].

Infrared Spectroscopy

The infrared (IR) spectrum of dopaquinone provides valuable information about its functional groups [31]. Characteristic absorption bands include:

- Strong carbonyl (C=O) stretching vibrations at approximately 1680-1700 cm^-1, corresponding to the ortho-quinone moiety [31] [19]

- Carboxylic acid C=O stretching at around 1720-1740 cm^-1 [31]

- N-H stretching vibrations from the amino group at 3300-3500 cm^-1 [31]

- C=C stretching vibrations of the conjugated diene system at 1600-1650 cm^-1 [31] [19]

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about dopaquinone's molecular structure [20] [22]. In the ^1H NMR spectrum, dopaquinone shows characteristic signals for:

- Aromatic/olefinic protons of the dioxocyclohexa-1,5-diene ring (δ 6.0-7.5 ppm) [20]

- Alpha-hydrogen of the amino acid moiety (δ 3.5-4.5 ppm) [20]

- Methylene protons of the side chain (δ 2.5-3.5 ppm) [20] [22]

The ^13C NMR spectrum of dopaquinone features distinctive signals for the carbonyl carbons of the ortho-quinone (δ 180-190 ppm), the carboxylic acid carbon (δ 170-175 ppm), and the sp^2 carbons of the dioxocyclohexa-1,5-diene ring (δ 120-150 ppm) [20].

Mass Spectrometry

Mass spectrometry is valuable for confirming the molecular weight and structural features of dopaquinone [30]. The compound typically shows a molecular ion peak at m/z 195, corresponding to its molecular weight [4] [30]. Characteristic fragmentation patterns include the loss of CO2 (m/z 151) and the formation of fragments corresponding to the quinone moiety [30].

Electron Spin Resonance Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), has been employed to study dopaquinone-derived radicals and their role in melanin formation [38] [42]. These studies have revealed that dopaquinone can form semiquinone radicals under appropriate conditions, which exhibit characteristic ESR signals with g-values typically in the range of 2.003-2.005 [38] [42]. The ESR spectra of these radicals provide insights into their electronic structure and reactivity in various biochemical processes [42] [44].

The spectroscopic characteristics of dopaquinone not only aid in its identification and analysis but also provide valuable insights into its electronic structure, reactivity, and role in various chemical and biological processes [19] [22].

Tautomeric Forms and Structural Stability

Dopaquinone exhibits complex tautomeric behavior that significantly influences its reactivity and stability in various environments [24] [26]. The tautomeric forms of dopaquinone arise from the redistribution of electrons and protons within the molecule, leading to structural isomers that exist in dynamic equilibrium [26] [29].

Tautomeric Forms

The primary tautomeric forms of dopaquinone include:

The ortho-quinone form (dopaquinone): This is the conventional representation with two adjacent carbonyl groups at positions 3 and 4 of the cyclohexadiene ring [24] [26].

The quinone methide tautomer: In this form, one of the carbonyl groups shifts to create a methide structure (C=CH2) with the carbonyl at a different position [26]. Computational studies using density functional theory (DFT) have shown that in aqueous solution, the quinone methide tautomer is the second most stable structure after the conventional ortho-quinone form, being destabilized by approximately 6 kcal/mol [26] [29].

The zwitterionic form: Dopaquinone can also exist in a zwitterionic form where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-) [2] [24]. This form is particularly relevant in aqueous environments at physiological pH [24].

The distribution of these tautomeric forms depends on various factors, including solvent polarity, pH, and temperature [26] [29]. In aqueous solutions, the conventional ortho-quinone form predominates, but the presence of other tautomers can significantly influence the compound's overall reactivity [26] [24].

Structural Stability

The structural stability of dopaquinone is relatively low compared to many other organic compounds, making it a highly reactive intermediate in various biochemical processes [27] [29]. Several factors contribute to this limited stability:

Electrophilicity: The ortho-quinone structure makes dopaquinone highly electrophilic and susceptible to nucleophilic attack, particularly by thiols and amines [27] [29]. This reactivity leads to rapid reactions with various biological nucleophiles, limiting the compound's lifetime in biological systems [29].

pH Dependence: The stability of dopaquinone is strongly pH-dependent [34] [35]. Studies have shown that dopaquinone is relatively stable at pH values below 4 but becomes increasingly unstable as the pH rises [34]. At neutral pH (around 7), dopaquinone rapidly undergoes various reactions, including cyclization and nucleophilic addition [34] [35].

Temperature Effects: Elevated temperatures accelerate the decomposition and reactivity of dopaquinone [35] [34]. This temperature dependence affects both the rate of tautomerization and the kinetics of various reactions involving dopaquinone [35].

Conformational Factors: Computational studies have revealed that dopaquinone can adopt various conformations with slightly different energies [29]. These conformational variations, coupled with hydrogen bonding interactions, influence the compound's stability and reactivity in different environments [29] [26].

Cyclization Tendency: In the absence of external nucleophiles, dopaquinone readily undergoes intramolecular cyclization to form leucodopachrome, which is subsequently oxidized to dopachrome [19] [27]. This cyclization pathway represents a significant route for dopaquinone transformation in biological systems [27].